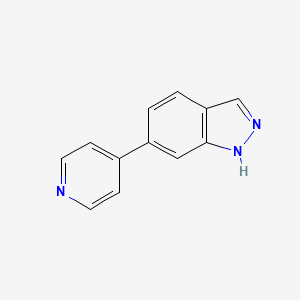

6-(Pyridin-4-YL)-1H-indazole

Descripción general

Descripción

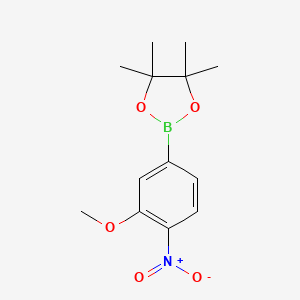

6-(Pyridin-4-YL)-1H-indazole is a heterocyclic compound with the chemical formula C<sub>15</sub>H<sub>12</sub>N<sub>4</sub> . It features a pyridine ring fused to an indazole ring. The pyridin-4-yl substituent is attached to the indazole core. This compound exhibits interesting properties and potential applications in various fields.

Synthesis Analysis

The synthesis of 6-(Pyridin-4-YL)-1H-indazole can be achieved through various methods. Researchers have reported several synthetic routes, including ring construction from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyridine and indazole rings has been explored. The choice of synthetic strategy depends on the desired substituents and overall efficiency.

Molecular Structure Analysis

The molecular structure of 6-(Pyridin-4-YL)-1H-indazole consists of a fused pyridine-indazole system. The pyridine ring contributes to the aromaticity and electronic properties, while the indazole moiety introduces additional heteroatoms. The spatial arrangement of substituents around the pyridine and indazole rings significantly influences the compound’s properties.

Chemical Reactions Analysis

6-(Pyridin-4-YL)-1H-indazole can participate in various chemical reactions. For instance:

- Arylation : The pyridin-4-yl group can undergo arylation reactions, leading to the introduction of diverse substituents.

- Functionalization : The indazole ring can be functionalized to modify the compound’s properties.

- Photocatalytic Reactions : Under specific conditions, this compound may participate in photocatalytic reactions, leading to the formation of new products.

Physical And Chemical Properties Analysis

- Boiling Point : Predicted to be approximately 427.2°C .

- Density : Predicted density is 1.239 g/cm³ .

- Acidity (pKa) : Predicted value is 2.78 .

Aplicaciones Científicas De Investigación

Spin-Crossover and Fluorescence Studies

6-(Pyridin-4-YL)-1H-indazole and related compounds have been studied for their application in spin-crossover complexes with iron(II). These complexes exhibit distinct properties, such as spin transitions near room temperature and thermal hysteresis, which are influenced by the structure of the ligands. Additionally, these compounds demonstrate blue fluorescence in solution, with a slight red shift upon complexation. This research highlights their potential in materials science, particularly in the development of spin-crossover materials with unique electronic properties (Santoro et al., 2015).

Ligand Synthesis and Ethylene Polymerization

6-(Pyridin-4-YL)-1H-indazole derivatives have also been synthesized as ligands for chromium(III) complexes. These complexes have been found to be active in the polymerization of ethylene, showcasing their potential application in catalysis and polymer science. The study provides insights into the synthesis, structure, and ethylene polymerization behavior of these complexes (Hurtado et al., 2009).

Molecular Docking and Synthesis

Molecular docking studies have been conducted on 6-(Pyridin-4-YL)-1H-indazole derivatives, especially focusing on their synthesis and characterization. These studies are significant in medicinal chemistry for understanding the potential interactions of these compounds with biological targets (Balaraju et al., 2019).

Antifungal Activity and Theoretical Study

A study on 1,2,4-triazole derivatives containing pyridine moiety, synthesized under microwave-assisted conditions, reveals the antifungal activities of these compounds. Theoretical calculations, including full geometry optimization and analysis of atomic net charges, were performed to understand the structure-activity relationship of these compounds (Sun et al., 2014).

Antibacterial Activity Evaluation

Research has been conducted on the synthesis of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, with a focus on evaluating their antibacterial activity. This study provides insights into the potential application of these compounds in developing new antibacterial agents (Xiao et al., 2014).

Safety And Hazards

- Hazard Statements : Harmful by inhalation, skin contact, and ingestion.

- Safety Measures : Use appropriate personal protective equipment. Avoid breathing dust/fumes. Rinse eyes and skin thoroughly if exposed.

Direcciones Futuras

Researchers should explore the biological activity, pharmacokinetics, and potential therapeutic applications of 6-(Pyridin-4-YL)-1H-indazole . Investigating its interactions with specific protein targets and optimizing its structure could lead to novel drug candidates.

Propiedades

IUPAC Name |

6-pyridin-4-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-11-8-14-15-12(11)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNAANRKGDGDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693051 | |

| Record name | 6-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-4-YL)-1H-indazole | |

CAS RN |

885271-89-6 | |

| Record name | 6-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

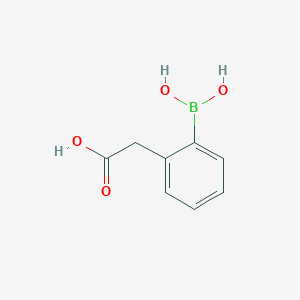

![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)